molecular formula C11H23NS B15230071 2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine

2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine

Cat. No.: B15230071
M. Wt: 201.37 g/mol
InChI Key: VETDJBSATWWYMG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine involves its interaction with molecular targets and pathways. The compound’s thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthietane: A simpler thietane derivative with similar structural properties.

    N-(4-Methylpentyl)thietan-3-amine: A related compound with a different substitution pattern on the thietane ring.

Uniqueness

2,2-Dimethyl-N-(4-methylpentyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thietane ring with a branched alkyl chain and an amine group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

2,2-dimethyl-N-(4-methylpentyl)thietan-3-amine

InChI

InChI=1S/C11H23NS/c1-9(2)6-5-7-12-10-8-13-11(10,3)4/h9-10,12H,5-8H2,1-4H3

InChI Key

VETDJBSATWWYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCNC1CSC1(C)C

Origin of Product

United States

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